molecular formula C10H20N2O3 B599855 3-(Boc-aminomethyl)-3-hydroxypyrrolidine CAS No. 125033-59-2

3-(Boc-aminomethyl)-3-hydroxypyrrolidine

Cat. No. B599855
M. Wt: 216.281
InChI Key: CDXOWYHAHPHSRG-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound with the molecular formula C11H22N2O2 . It is also known as tert-Butyl N-(3-piperidylmethyl)carbamate . This compound is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine and similar compounds involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . The reactions involve the use of Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular weight of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is 214.305 Da . The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3, (H,13,14) .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • Boc Group Migration in Chemical Synthesis : The Boc group of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine exhibits a fast N→O migration via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state. This mechanism is crucial in organic synthesis and chemical transformations (Xue & Silverman, 2010).

Application in Chemoenzymatic Synthesis

  • Enzymatic Resolution and Synthesis : The compound has been used in the chemoenzymatic synthesis involving enzymatic resolution, showing its utility in producing complex organic molecules with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).

Building Blocks in Organic Chemistry

  • Synthesis of Novel Amino Acids : It serves as a foundational component in the synthesis of novel amino acids like AmAbz, highlighting its role as a versatile building block in the creation of peptidomimetics and combinatorial chemistry scaffolds (Pascal et al., 2000).

Applications in Medicinal Chemistry

  • Synthesis of Pharmaceutical Intermediates : The compound plays a critical role in the synthesis of key pharmaceutical intermediates, such as in the chemoselective hydrogenation process for the production of gemifloxacin intermediates (Noh et al., 2004).

Development of Novel Synthetic Pathways

  • Fluorinated Pharmaceutical Compounds : It is used in the efficient synthesis of fluorinated azaheterocycles, which are significant as bifunctional building blocks in the development of fluorinated pharmaceuticals (Verniest et al., 2010).

Safety And Hazards

3-(Boc-aminomethyl)-3-hydroxypyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Specific target organ toxicity has been reported for the respiratory system .

properties

IUPAC Name

tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOWYHAHPHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-3-hydroxypyrrolidine

CAS RN

125033-59-2
Record name tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate
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Synthesis routes and methods

Procedure details

18.7 g (61 mmol) of 1-benzyl-3-tert.-butoxycarbonylaminomethyl-3-hydroxypyrrolidine are dissolved in 120 ml of methanol and hydrogenated on 3 g of 5% strength Pd/active carbon at 90° C. and 100 bar. The catalyst is filtered off, the filtrate is concentrated and the residue is recrystallized from ethyl acetate.
Quantity
18.7 g
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reactant
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120 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step One

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